(1S,3R)-3-methoxycyclohexan-1-amine
CAS No.:
Cat. No.: VC13662185
Molecular Formula: C7H15NO
Molecular Weight: 129.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H15NO |
|---|---|
| Molecular Weight | 129.20 g/mol |
| IUPAC Name | (1S,3R)-3-methoxycyclohexan-1-amine |
| Standard InChI | InChI=1S/C7H15NO/c1-9-7-4-2-3-6(8)5-7/h6-7H,2-5,8H2,1H3/t6-,7+/m0/s1 |
| Standard InChI Key | JQGZGROVQGEGIO-NKWVEPMBSA-N |
| Isomeric SMILES | CO[C@@H]1CCC[C@@H](C1)N |
| SMILES | COC1CCCC(C1)N |
| Canonical SMILES | COC1CCCC(C1)N |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name (1S,3R)-3-methoxycyclohexan-1-amine denotes a cyclohexane ring with:
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A methoxy (-OCH₃) group at carbon 3 (C3)
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An amine (-NH₂) group at carbon 1 (C1)
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Stereochemical configurations: S at C1 and R at C3
The molecular formula of the free base is C₇H₁₅NO, with a molecular weight of 129.20 g/mol. Its hydrochloride derivative (C₇H₁₆ClNO) has a molecular weight of 165.66 g/mol .
Stereochemical Configuration
The (1S,3R) configuration creates distinct spatial arrangements that affect intermolecular interactions. The methoxy group’s equatorial position and the amine’s axial orientation minimize steric hindrance, enhancing stability and reactivity .
Physicochemical Properties
Hydrochloride Salt Properties
Data for the hydrochloride form (CAS 89854-97-7) provides indirect insights into the free amine’s characteristics:
*Estimated based on structural analogs.
The hydrochloride’s PSA (Polar Surface Area) of 35.25 Ų suggests moderate polarity, likely retained in the free amine.
Solubility and Stability
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Solubility: The hydrochloride salt is water-soluble due to ionic interactions, while the free amine is more lipophilic, favoring organic solvents like ethanol or dichloromethane.
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Stability: The free amine is susceptible to oxidation, requiring storage under inert atmospheres. The hydrochloride form offers enhanced stability for industrial handling .
Synthesis and Production
Key Synthetic Routes
While explicit protocols for the free amine are scarce, its hydrochloride synthesis involves:
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Methoxylation of Cyclohexanone:
Cyclohexanone undergoes methoxylation using methanol and acid catalysts to yield 3-methoxycyclohexanone. -
Reductive Amination:
The ketone is converted to the amine via reductive amination with ammonia and reducing agents (e.g., NaBH₄), producing a racemic mixture. -
Chiral Resolution:
Enzymatic or chromatographic methods separate the (1S,3R) enantiomer from the mixture. -
Hydrochloride Formation:
Treatment with HCl yields the stable salt form .
Industrial-Scale Challenges
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Stereoselectivity: Achieving high enantiomeric excess (ee) requires expensive catalysts or multi-step resolution.
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Yield Optimization: Continuous flow reactors improve efficiency but demand precise temperature and pressure control.
Chemical Reactivity and Functionalization
Nucleophilic Amine Reactions
The primary amine participates in:
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Acylation: Forms amides with acyl chlorides (e.g., ).
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Alkylation: Produces secondary amines with alkyl halides (e.g., ) .
Methoxy Group Reactivity
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Demethylation: Strong acids (e.g., HBr) cleave the methoxy group to yield a phenol derivative.
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Oxidation: Peracids convert the methoxy group to a ketone or epoxide under controlled conditions.
Applications in Pharmaceutical Research
Bioactive Intermediate
The compound’s chiral centers make it a precursor for:
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Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): Analogous structures show affinity for monoamine transporters.
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Antiviral Agents: Cyclohexylamine derivatives inhibit viral proteases in preclinical studies.
Neurological Studies
In rodent models, structural analogs demonstrate:
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